molecular formula C23H32O6 B1210157 2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde CAS No. 159121-97-8

2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde

Cat. No.: B1210157
CAS No.: 159121-97-8
M. Wt: 404.5 g/mol
InChI Key: NZIVCAVTGFEAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde is a sesquiterpenoid mycotoxin originally isolated from the fungal strain Stachybotrys. It is known for its diverse biological activities, including its role as an avian myeloblastosis virus protease inhibitor

Preparation Methods

2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde is typically isolated from the culture broth of Stachybotrys sp. The preparation involves fermentation of the fungal strain in a suitable medium, followed by extraction and purification processes. The fermentation is carried out at 28°C with aeration and agitation. The active compounds are isolated from the supernatant of the culture broth using a Diaion HP-20 column, followed by crystallization from CH2Cl2-hexane .

Chemical Reactions Analysis

2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, methanol, and ethanol. The major products formed from these reactions are typically other sesquiterpenoids with similar biological activities .

Scientific Research Applications

2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde exerts its effects by inhibiting avian myeloblastosis virus protease. This inhibition disrupts the processing of viral polyproteins into mature functional proteins, thereby hindering viral replication. The molecular targets involved include various proteases and transferases .

Comparison with Similar Compounds

2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde is similar to other sesquiterpenoids such as Mer NF5003E and Mer NF5003F. it is unique in its specific inhibition of avian myeloblastosis virus protease. Other similar compounds include stachybotrydial and F 1839M, which also exhibit diverse biological activities .

Properties

CAS No.

159121-97-8

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde

InChI

InChI=1S/C23H32O6/c1-12-5-6-18-21(2,3)20(28)17(27)9-22(18,4)23(12)8-14-16(26)7-13(10-24)15(11-25)19(14)29-23/h7,11-12,17-18,20,24,26-28H,5-6,8-10H2,1-4H3

InChI Key

NZIVCAVTGFEAJT-UHFFFAOYSA-N

SMILES

CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)O)O)(C)C

Canonical SMILES

CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)O)O)(C)C

Synonyms

Mer NF5003B
Mer-NF5003B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde
Reactant of Route 2
2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde
Reactant of Route 3
2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde
Reactant of Route 4
2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde
Reactant of Route 5
2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde
Reactant of Route 6
2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde

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